![molecular formula C12H8F3N3S B2533343 2-Methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 434294-44-7](/img/structure/B2533343.png)

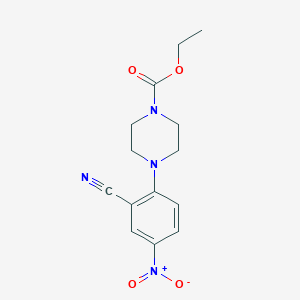

2-Methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

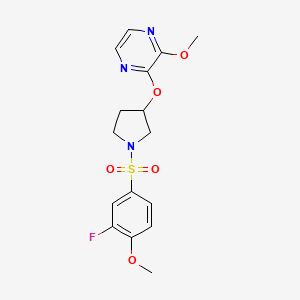

“2-Methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a compound that falls under the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .

Synthesis Analysis

The synthesis of such compounds generally involves the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds are prepared through the reactions of acyclic reagents .

Scientific Research Applications

Synthesis and Structural Studies

- Microwave-Assisted Synthesis of Heterocycles : This compound is synthesized using microwave irradiation, highlighting its role in creating heterocyclic structures incorporating the trifluoromethyl group, which is crucial for pharmaceutical applications (Shaaban, 2008).

- Efficient Synthesis Methods : Another study presents a novel two-step synthesis method for trifluoromethylated pyrazolo[1,5-a]pyrimidines, demonstrating its versatility in creating biologically interesting compounds (Jismy et al., 2018).

- X-ray Diffractometry : The molecular structure of similar pyrazolo[1,5-a]pyrimidine compounds was determined using X-ray diffractometry, showing their potential in crystallography and structural chemistry (Frizzo et al., 2009).

Photophysical Properties

- Optical Properties in Solution and Solid-State : A study investigated the absorption and emission properties of trifluoromethylated pyrazolo[1,5-a]pyrimidines, showing their potential in photophysical applications (Stefanello et al., 2022).

Biological Activities

- Antimicrobial and Anti-inflammatory Applications : Synthesized derivatives of 2-Methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine were evaluated for their antimicrobial and anti-inflammatory activities, suggesting potential pharmaceutical applications (Aggarwal et al., 2014).

Synthesis of Bioactive Derivatives

- Design of Kinase Inhibitors : Trifluoromethylated analogues of pyrazolo[1,5-a]pyrimidines were synthesized as potential Pim1 kinase inhibitors, demonstrating their use in designing targeted therapeutic agents (Jismy et al., 2020).

- Synthesis of Analgesic Agents : Pyrazolo[1,5-a]pyrimidinones with tolylhydrazone fragments showed pronounced analgesic activity, indicating their applicability in pain management (Burgart et al., 2020).

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been found to have a wide range of biological activities. They have been used as sedative agents and identified as anxiolytic agents . They have also shown potential as antimicrobial, anticancer, anti-proliferative, analgesic, and antioxidant agents, as well as inhibitors of carboxylesterase, translocator protein, PDE10A, and selective kinase .

Mode of Action

Pyrazolo[1,5-a]pyrimidines generally work by interacting with their targets in the body, leading to changes in cellular function .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been found to affect a variety of pathways due to their broad range of biological activities .

Result of Action

Pyrazolo[1,5-a]pyrimidines have been found to have a variety of effects due to their broad range of biological activities .

properties

IUPAC Name |

2-methyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3S/c1-7-5-11-16-8(9-3-2-4-19-9)6-10(12(13,14)15)18(11)17-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIXUBVYWGMOHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1)C3=CC=CS3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-en-1-yl]carbamate](/img/structure/B2533262.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2533263.png)

![Ethyl (5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2533265.png)

![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/no-structure.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533270.png)